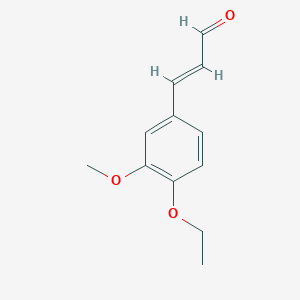
octahydro-1H-indol-6-ol, Mixture of diastereomers
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Octahydro-1H-indol-6-ol, Mixture of diastereomers: is a chemical compound that belongs to the class of indoles Indoles are heterocyclic compounds that are widely studied due to their presence in many natural products and pharmaceuticals The term “mixture of diastereomers” indicates that this compound exists in multiple stereoisomeric forms, which are not mirror images of each other
Mécanisme D'action
- IDTs share a common core structure consisting of an indole ring moiety derived from indole-3-glycerol phosphate (IGP) and a cyclic diterpene skeleton of geranylgeranyl diphosphate (GGPP) .
- Modifications such as cyclization, oxidation, and prenylation contribute to the molecular complexity of IDTs .
Target of Action
Mode of Action
Biochemical Pathways
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of octahydro-1H-indol-6-ol, mixture of diastereomers, typically involves the hydrogenation of indole derivatives. One common method includes the catalytic hydrogenation of 1H-indole-6-ol under high pressure in the presence of a suitable catalyst such as palladium on carbon (Pd/C) or platinum oxide (PtO2). The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound, can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and flow rates, ensuring consistent product quality. Catalysts used in industrial processes are often supported on inert materials to enhance their stability and reusability.
Analyse Des Réactions Chimiques
Types of Reactions
-
Oxidation: : Octahydro-1H-indol-6-ol can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
-
Reduction: : The compound can be further reduced to form more saturated derivatives. Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents used in these reactions.
-
Substitution: : Nucleophilic substitution reactions can occur at the hydroxyl group, leading to the formation of ethers or esters. Common reagents include alkyl halides and acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution at room temperature.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of more saturated alcohols.
Substitution: Formation of ethers or esters depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
In chemistry, octahydro-1H-indol-6-ol, mixture of diastereomers, is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of stereochemical effects in various reactions.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structural similarity to natural indole derivatives makes it a candidate for the development of new drugs and therapeutic agents.
Medicine
In medicine, this compound, is investigated for its potential pharmacological properties. It may serve as a lead compound for the development of new medications targeting specific biological pathways.
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its ability to undergo various chemical transformations makes it valuable for the production of high-value products.
Comparaison Avec Des Composés Similaires
Similar Compounds
Octahydro-1H-indol-5-ol: Another indole derivative with a similar structure but differing in the position of the hydroxyl group.
Octahydro-1H-inden-5-ol: A related compound with a different ring structure.
Uniqueness
Octahydro-1H-indol-6-ol, mixture of diastereomers, is unique due to its specific stereochemistry and the position of the hydroxyl group
By understanding the detailed properties and applications of this compound, researchers can better utilize this compound in various scientific and industrial fields.
Propriétés
Numéro CAS |
1889927-06-3 |
|---|---|
Formule moléculaire |
C8H15NO |
Poids moléculaire |
141.2 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



